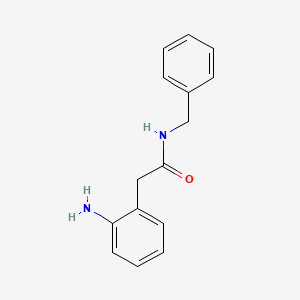

2-(2-Aminophenyl)-N-benzylacetamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H16N2O |

|---|---|

Molekulargewicht |

240.30 g/mol |

IUPAC-Name |

2-(2-aminophenyl)-N-benzylacetamide |

InChI |

InChI=1S/C15H16N2O/c16-14-9-5-4-8-13(14)10-15(18)17-11-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) |

InChI-Schlüssel |

BEUPBOHWBOWVCU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2N |

Herkunft des Produkts |

United States |

Foundational Aspects and Research Context of 2 2 Aminophenyl N Benzylacetamide

Structural Classifications and Research Significance

2-(2-Aminophenyl)-N-benzylacetamide is a multifaceted organic molecule that can be classified based on its constituent functional groups. It is fundamentally a secondary amide, characterized by a carbonyl group bonded to a nitrogen atom which is, in turn, attached to two carbon atoms. The structure also features a primary aromatic amine (-NH2) ortho to an acetic acid amide side chain on a benzene (B151609) ring.

The research significance of this compound can be inferred from the well-documented importance of its core components. The N-benzylacetamide framework is a recognized scaffold in medicinal chemistry. For instance, derivatives of N-benzyl-2-acetamidopropionamide have been investigated as potent anticonvulsant agents. nih.gov Studies have shown that specific substitutions on this framework can lead to highly active compounds, with some stereoisomers demonstrating significant therapeutic potential. nih.gov N-benzylacetamide itself is a versatile intermediate in organic synthesis and is used in the development of pharmaceuticals, including analgesics and anti-inflammatory drugs. nih.gov

The other key structural component, the 2-aminophenylacetic acid moiety, serves as a valuable building block for synthesizing a range of heterocyclic compounds and other complex molecules. The presence of both an amino group and a carboxylic acid derivative on the same phenyl ring allows for diverse chemical transformations. Derivatives of aminophenylacetic acid are explored for various biological activities.

The combination of these two fragments in this compound results in a molecule with a distinct three-dimensional structure and chemical reactivity profile. The primary amine offers a site for further derivatization, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The amide linkage provides structural rigidity and potential hydrogen bonding capabilities, which are crucial for molecular recognition and interaction with biological targets.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C15H16N2O | 240.30 |

| 2-(2-Aminophenyl)acetic acid | C8H9NO2 | 151.16 |

| Benzylamine (B48309) | C7H9N | 107.15 |

Retrosynthetic Analysis Considerations for Complex Architectures

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical and common retrosynthetic disconnection involves the cleavage of the amide bond.

Table 2: Retrosynthetic Disconnection

| Target Molecule | Key Disconnection | Precursors |

| This compound | Amide C-N bond | 2-(2-Aminophenyl)acetic acid + Benzylamine |

This disconnection simplifies the target structure into two key synthons: 2-(2-aminophenyl)acetic acid and benzylamine. Benzylamine is a readily available commercial reagent. Therefore, the synthetic challenge primarily lies in the preparation of 2-(2-aminophenyl)acetic acid.

A known synthetic route to 2-(2-aminophenyl)acetic acid starts from indolin-2-one. scbio.cn The synthesis involves the base-catalyzed hydrolysis of the lactam ring of indolin-2-one. scbio.cn Specifically, treating indolin-2-one with a strong base like sodium hydroxide (B78521) in water, followed by heating, opens the five-membered ring to form the sodium salt of 2-(2-aminophenyl)acetic acid. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate and the amine, yielding the desired product. scbio.cn

The forward synthesis, or the formation of the target molecule, would involve an amide coupling reaction between 2-(2-aminophenyl)acetic acid and benzylamine. This transformation can be achieved using a variety of standard peptide coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to a more reactive species like an acid chloride. For example, reacting 2-(2-aminophenyl)acetic acid with thionyl chloride would produce the corresponding acid chloride, which can then readily react with benzylamine to form the final amide product, this compound.

This retrosynthetic approach provides a clear and efficient pathway for the laboratory-scale synthesis of this compound, enabling further investigation of its chemical properties and potential applications.

Advanced Synthetic Methodologies for 2 2 Aminophenyl N Benzylacetamide and Analogues

Strategies for Amide Bond Formation

The formation of the amide linkage between a carboxylic acid and an amine is a fundamental transformation in organic chemistry. For the synthesis of 2-(2-aminophenyl)-N-benzylacetamide, this involves coupling 2-(2-aminophenyl)acetic acid with benzylamine (B48309).

Direct amidation involves the reaction of a carboxylic acid and an amine to form an amide with the elimination of water. While conceptually simple, this method often requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. nih.gov To circumvent this, various catalytic systems have been developed to facilitate direct amidation under milder conditions.

Catalysts for direct amidation activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Nickel(II) chloride (NiCl₂), for instance, has been shown to be an effective and eco-friendly catalyst for the direct amidation of phenylacetic acid derivatives and benzylamine derivatives, providing moderate to excellent yields. nih.gov The reaction can proceed in a solvent like toluene (B28343) without the need for a drying agent to remove the water byproduct. nih.gov Other catalysts, such as those based on titanium (e.g., TiCp₂Cl₂) and boron compounds, have also proven effective. nih.govlookchem.comacs.org Boronic acids, in particular, are known to catalyze direct amide formation, often requiring the removal of water through molecular sieves or azeotropic reflux. nih.govorganic-chemistry.org

| Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| NiCl₂ (10 mol%) | Toluene | Sealed vessel, no drying agent | Moderate to Excellent | nih.gov |

| TiCp₂Cl₂ (10 mol%) | THF | 70°C, 4Å molecular sieves | Up to 96% | lookchem.com |

| B(OCH₂CF₃)₃ (2 equiv) | MeCN | 80°C, 5-15 h | Up to 91% | nih.govacs.org |

| ZrCl₄ (10 mol%) | p-Xylene | Reflux | 55% Conversion | rsc.org |

A common and highly effective strategy for amide bond formation involves the pre-activation of the carboxylic acid. fishersci.it This typically involves converting the carboxylic acid, in this case, 2-(2-aminophenyl)acetic acid, into a more electrophilic species such as an acyl chloride, anhydride, or active ester. fishersci.itajchem-a.com These activated intermediates readily react with amines like benzylamine, often at room temperature, to yield the desired amide.

The Schotten-Baumann reaction, which utilizes an acyl chloride, is a classic example. fishersci.it The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride. fishersci.it This highly reactive intermediate is then introduced to the amine in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct and drive the reaction to completion. fishersci.it Similarly, carboxylic anhydrides can be used, which react with the amine to form the amide and a carboxylic acid byproduct. fishersci.it

To avoid the often harsh conditions required for forming acyl chlorides and to improve efficiency, a wide array of coupling reagents has been developed. ajchem-a.com These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions. This approach is particularly prevalent in peptide synthesis but is broadly applicable to general amide formation. fishersci.itnih.gov

Common classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.itajchem-a.comnih.gov This intermediate is then rapidly attacked by the amine. To suppress side reactions and potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. fishersci.itnih.gov

Phosphonium (B103445) and Uronium/Aminium Salts : Reagents such as BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that generate activated esters, leading to high yields and short reaction times. organic-chemistry.orgnih.gov

The choice of coupling reagent and conditions can be tailored to the specific substrates, including those that may be sterically hindered or possess sensitive functional groups. ajchem-a.com

| Reagent Class | Example(s) | Typical Additive | Key Feature | Reference |

|---|---|---|---|---|

| Carbodiimide | DCC, EDC | HOBt, DMAP | Forms O-acylisourea intermediate; widely used. | fishersci.itajchem-a.comnih.gov |

| Phosphonium Salt | BOP-Cl | Base (e.g., Et₃N) | Effective for hindered substrates. | nih.gov |

| Uronium/Aminium Salt | HATU, HBTU | Base (e.g., DIPEA) | Rapid coupling, low racemization. | organic-chemistry.orgnih.gov |

Introduction and Functionalization of the Aminophenyl Moiety

The 2-aminophenyl group is a key structural feature. Its introduction can be achieved either by starting with a pre-functionalized precursor or by functionalizing an existing aromatic ring at a later stage of the synthesis.

A reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro group. For the synthesis of this compound, a suitable precursor would be N-benzyl-2-(2-nitrophenyl)acetamide. This nitro-substituted analogue can be synthesized first, followed by the reduction of the nitro group to an amine.

A variety of methods are available for the reduction of aromatic nitro groups, offering different levels of chemoselectivity:

Catalytic Hydrogenation : This is a common and often clean method. Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney Nickel is sometimes preferred if the substrate contains halides that could be susceptible to hydrogenolysis with Pd/C. commonorganicchemistry.com

Metal/Acid Reductions : Metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media (e.g., acetic acid or HCl) are classic reagents for nitro group reduction. commonorganicchemistry.com These methods are often tolerant of other reducible functional groups.

Other Reducing Agents : Sodium sulfide (B99878) (Na₂S) can be used under conditions where hydrogenation or strong acids are not compatible and can sometimes offer selectivity in dinitro compounds. commonorganicchemistry.com Hydroiodic acid (HI) in combination with a reducing agent like hypophosphorous acid (H₃PO₂) has also been shown to effectively reduce nitro groups to amines. mdpi.com

| Reagent | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂/Pd-C | Catalytic | Highly efficient; may reduce other functional groups. | commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Stoichiometric | Classic, cost-effective method (Béchamp reduction). | mdpi.com |

| SnCl₂/HCl | Stoichiometric | Mild method, tolerant of many functional groups. | commonorganicchemistry.com |

| Raney Ni | Catalytic | Useful for substrates with halogen substituents. | commonorganicchemistry.com |

| HI/H₃PO₂ | Stoichiometric | Effective under strong acid, reducing conditions. | mdpi.com |

An alternative, more modern strategy involves the direct functionalization of a C-H bond at the ortho position of a pre-formed phenylacetamide. Transition metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization, often overriding the intrinsic electronic biases of a substrate. wikipedia.org

For a substrate like N-benzylphenylacetamide, the acetamide (B32628) group can act as a directing group, guiding a metal catalyst to the ortho C-H bond. Palladium (Pd) catalysis, for example, has been successfully used for the ortho-arylation of phenylacetamides. rsc.org While direct amination of an unactivated C-H bond is challenging, these C-H activation strategies often proceed via an intermediate that can then be converted to an amino group. For instance, ortho-palladation can be followed by reactions that install a nitrogen-containing functional group. researchgate.net The development of directing groups and catalytic systems that can achieve meta-selectivity highlights the challenges and advances in controlling regioselectivity, though ortho-functionalization remains the most common outcome for amide-directed reactions. wikipedia.org

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for diversity-oriented synthesis. nih.gov They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of complex molecular libraries from simple precursors. nih.gov

Ugi Multicomponent Reactions Employing 2-Aminophenyl Scaffolds

The Ugi four-component reaction (U-4CR) is a prominent MCR that produces α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govresearchgate.net This reaction is exceptionally well-suited for assembling the this compound scaffold.

A hypothetical Ugi reaction to construct an analogue of the target molecule could involve the following components:

Aldehyde/Ketone: A carbonyl compound, for example, a simple aldehyde.

Amine: Benzylamine, which will form the N-benzylamide portion of the final product.

Carboxylic Acid: A derivative of 2-aminophenylacetic acid, or a precursor like 2-nitrophenylacetic acid. Using a bifunctional component like this, where one functional group participates in the MCR while the other (the amino or nitro group) is carried through for later use, is a common strategy.

Isocyanide: A simple alkyl or aryl isocyanide.

The reaction proceeds through the initial formation of an imine from the aldehyde and benzylamine. This imine then reacts with the isocyanide and the carboxylic acid in a series of steps, culminating in an intramolecular acyl transfer (the Mumm rearrangement) to yield the stable bis-amide product. researchgate.net The use of building blocks like isatins (which contain an aminophenyl core) in Ugi reactions to generate complex heterocyclic structures like oxindole-lactam hybrids demonstrates the feasibility of incorporating 2-aminophenyl scaffolds in this chemistry. nih.gov

Table 2: Hypothetical Ugi Reaction Components for Analogue Synthesis

| Component | Example | Role in Final Scaffold |

|---|---|---|

| Aldehyde | Benzaldehyde | Forms the α-carbon of the acetamide |

| Amine | Benzylamine | Forms the N-benzylamide |

| Carboxylic Acid | 2-Nitrophenylacetic acid | Provides the (2-nitrophenyl)acetyl backbone |

| Isocyanide | tert-Butyl isocyanide | Acts as a convertible C-terminus |

Following the Ugi reaction, a simple chemical transformation, such as the reduction of the nitro group, would yield the final 2-(2-aminophenyl)acetamide (B1595660) analogue. The versatility of the Ugi reaction allows for numerous variations at each of the four input positions, enabling the rapid synthesis of a large library of related compounds for further study. nih.gov

Chemo- and Regioselective Synthetic Strategies

Achieving the correct substitution pattern is a critical challenge in aromatic chemistry. For the synthesis of this compound, controlling both chemoselectivity (differentiating between reactive functional groups) and regioselectivity (directing substitution to the desired position) is paramount. The goal is to functionalize the ortho position of the aniline (B41778) or acetanilide (B955) precursor specifically.

A key strategy involves leveraging the directing effects of substituents already on the aromatic ring. For instance, in the synthesis of 2-benzyl N-substituted anilines, a catalyst-free approach using (E)-2-arylidene-3-cyclohexenones and primary amines proceeds through a sequential imine condensation–isoaromatization pathway, yielding ortho-benzylated anilines with high regioselectivity. nih.gov

Another approach involves the directed synthesis of 2-aminophenols from N-arylhydroxylamines, which undergo a cascade researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov This type of controlled rearrangement can precisely install a functional group at the ortho position.

When multiple reactive sites are present, chemoselectivity becomes crucial. For example, in a molecule containing both an amino group and a carboxylic acid, one group might need to be protected while the other reacts. In the context of MCRs, the inherent sequence of reactions often provides intrinsic chemoselectivity. Methodologies for the regioselective synthesis of complex heterocycles, such as isoxazoles, often rely on careful control of reaction conditions (e.g., pH, temperature, catalyst) to direct the cyclocondensation pathway. rsc.org These principles can be applied to control the formation of the desired 2-amino isomer in the synthesis of the target compound.

Considerations for Enantioselective Synthesis

While this compound itself is achiral, many of its analogues could possess stereocenters, making enantioselective synthesis a critical consideration for accessing specific, biologically active stereoisomers. If the α-carbon of the acetamide group (the carbon between the phenyl ring and the carbonyl group) is substituted, it becomes a chiral center.

The development of enantioselective synthetic methods would be essential in such cases. A primary strategy involves asymmetric catalysis, where a chiral catalyst, typically a metal complex with a chiral ligand, guides the reaction to favor the formation of one enantiomer over the other.

Drawing parallels from related fields, several approaches could be adapted:

Asymmetric Hydroamination: Copper-catalyzed enantioselective hydroamination of vinyl groups has been used to synthesize chiral α-aminosilanes. nih.gov A similar strategy could potentially be applied to a vinylarene precursor to install the amino group enantioselectively.

Asymmetric Cross-Coupling: The enantioselective cross-coupling of racemic α-chloro boronates with carbamates, catalyzed by copper with a chiral diamine ligand, has been developed for the synthesis of optically active α-aminoboronic acids. chemrxiv.org This demonstrates the principle of using chiral catalysts to resolve racemic starting materials or to guide the formation of a new chiral center.

Asymmetric Strecker Reaction: The Strecker reaction, an MCR that produces α-amino nitriles, can be rendered asymmetric by using a chiral auxiliary, such as (R)-2-phenylglycinol, to direct the stereochemical outcome. nih.gov

For analogues of this compound with a chiral center, a synthetic plan would need to incorporate such an enantioselective step. This could involve the asymmetric synthesis of a chiral 2-aminophenylacetic acid precursor, which would then be coupled with benzylamine to form the final amide.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 2 Aminophenyl N Benzylacetamide

Mechanistic Studies of Amide Bond Formation

The synthesis of 2-(2-aminophenyl)-N-benzylacetamide itself involves the formation of a stable amide bond, a cornerstone reaction in organic and medicinal chemistry. This transformation is typically achieved through the reaction of 2-aminophenylacetic acid or its derivatives with benzylamine (B48309).

The formation of the amide bond in this compound proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org In this process, the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated 2-aminophenylacetic acid derivative. uomustansiriyah.edu.iq The reaction generally involves a two-step addition-elimination process. masterorganicchemistry.com

Direct amidation between a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. To overcome this, various catalysts and additives are employed to enhance reaction kinetics and selectivity.

One approach is the use of coupling reagents that activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) and uronium salts are commonly used. nih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. nih.gov

Alternatively, direct amidation can be catalyzed by metal salts. For example, nickel(II) chloride (NiCl₂) has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamines. nih.gov The proposed mechanism suggests that the nickel catalyst coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. nih.gov The reaction is sensitive to steric and electronic effects of substituents on the phenyl ring of the acid. nih.gov

| Catalyst (10 mol%) | Yield (%) |

|---|---|

| NiCl₂ | 85 |

| DPPE·NiCl₂ | 81 |

| (CH₃COO)₂Ni | 75 |

| Ni(acac)₂ | 72 |

| DPPP·NiCl₂ | 68 |

| NiCl₂(PPh₃)₂ | 55 |

| NiCl₂·6H₂O | 43 |

| None | 15 |

C-H Activation and Functionalization Mechanisms

The presence of the amide group and the aromatic rings in this compound makes it a potential substrate for C-H activation and functionalization reactions. These reactions offer an efficient way to create new carbon-carbon or carbon-heteroatom bonds directly from otherwise inert C-H bonds.

Palladium-catalyzed C-H activation is a powerful tool in organic synthesis. nih.gov In molecules containing a directing group, such as an amide, the palladium catalyst can coordinate to the directing group and selectively activate a C-H bond, typically at the ortho position, to form a palladacycle intermediate. This process is known as cyclometalation.

While specific studies on this compound are not prevalent, research on the closely related N-(2-aminophenyl)acetamide as a directing group for the ortho-arylation of benzamides provides significant insight. nih.gov In this context, the amide nitrogen and the amine nitrogen of the N-(2-aminophenyl)acetamide moiety can act as a bidentate ligand, coordinating to the palladium(II) catalyst. This brings the catalyst in close proximity to the ortho C-H bond of the benzamide (B126), facilitating its cleavage and the formation of a five-membered palladacycle. This cyclometalated intermediate can then undergo further reactions, such as coupling with aryl halides. nih.gov

The regioselectivity of C-H activation is a crucial aspect, and directing groups play a pivotal role in controlling where the functionalization occurs. For aryl systems containing an amide directing group, ortho-functionalization is generally favored due to the formation of a stable five- or six-membered cyclometalated intermediate.

In the case of the palladium-catalyzed ortho-arylation of benzamides using N-(2-aminophenyl)acetamide as a directing group, the reaction exhibits absolute ortho-monoaryl selectivity. nih.gov This high regioselectivity is attributed to the strong directing ability of the bidentate N-(2-aminophenyl)acetamide group. The formation of the stable palladacycle ensures that only the C-H bonds at the ortho position of the benzamide ring are activated and subsequently functionalized. nih.gov This strategy has been successfully applied to the synthesis of various biaryl amide derivatives. nih.gov

| Benzamide Substrate | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| Benzamide | Iodobenzene | 2-Phenylbenzamide | 85 |

| 4-Methylbenzamide | Iodobenzene | 4-Methyl-2-phenylbenzamide | 82 |

| 4-Methoxybenzamide | Iodobenzene | 4-Methoxy-2-phenylbenzamide | 78 |

| Benzamide | 1-Iodo-4-methylbenzene | 2-(p-Tolyl)benzamide | 80 |

Intramolecular Cyclization Pathways

The structure of this compound, with a nucleophilic primary amine ortho to a side chain containing an amide, is well-suited for intramolecular cyclization reactions. Such cyclizations can lead to the formation of important heterocyclic scaffolds, such as oxindoles.

The intramolecular cyclization of related N-aryl amides has been shown to proceed through various mechanisms, often promoted by base or a transition metal catalyst. rsc.org For instance, the cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can be achieved through a base-assisted process, where deprotonation at the α-position to the carbonyl group initiates an intramolecular nucleophilic attack by the enolate onto the aniline (B41778) ring, or vice versa where the aniline nitrogen attacks a carbonyl group. nih.gov

In a plausible pathway for the intramolecular cyclization of this compound, the primary amino group could act as an intramolecular nucleophile. Under appropriate conditions, likely involving a base or a transition metal catalyst to activate the amide or the C-H bond of the methylene (B1212753) group, the amino group could attack the amide carbonyl carbon. This would lead to the formation of a five-membered ring, which upon rearrangement and elimination of benzylamine, could yield a substituted oxindole. The specific conditions and the exact nature of the intermediates would depend on the chosen synthetic strategy. Metal-free, visible-light-mediated photocyclization strategies have also been developed for the cyclization of N-aryl acrylamides to form oxindoles, highlighting the diverse approaches available for such transformations. mdpi.com

Formation of Fused Heterocyclic Systems from 2-Aminophenyl Precursors

The 2-aminophenyl moiety is a well-established building block in the synthesis of fused N-heterocycles, particularly quinazolines and their derivatives, which are significant scaffolds in medicinal chemistry. researchgate.netopenmedicinalchemistryjournal.com The primary amine and the adjacent phenyl ring in precursors like this compound can participate in cyclization reactions with a variety of reagents. These transformations often involve the formation of two new carbon-nitrogen bonds in a single operation. researchgate.net

Various catalytic systems have been developed to facilitate the synthesis of these heterocyclic systems from 2-aminophenyl precursors. Transition metals such as ruthenium, copper, palladium, and iron are frequently employed to catalyze these cyclization reactions. marquette.eduorganic-chemistry.org For instance, ruthenium catalysts have been shown to be highly effective in the dehydrogenative and deaminative coupling of 2-aminobenzamides with amines to yield quinazolinone products. marquette.edu Similarly, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes provide a convenient route to 2-substituted quinazolines. organic-chemistry.org Metal-free conditions have also been explored, utilizing catalysts like iodine or leveraging microwave irradiation to promote cyclization. nih.gov

The intramolecular cyclization of derivatives of 2-(2-aminophenyl)acetamide (B1595660) can lead to the formation of various fused ring systems. nih.govrsc.org For example, base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which share the 2-aminophenyl core, results in 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov These reactions underscore the synthetic potential of the 2-aminophenyl group to serve as a foundation for constructing complex heterocyclic architectures. nih.govgoogle.comnih.govrsc.org

Table 1: Catalytic Systems for the Synthesis of Fused Heterocycles from 2-Aminophenyl Precursors

| Catalyst System | Precursors | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Ruthenium (in situ) | 2-Aminobenzamides | Amines | Quinazolinones | marquette.edu |

| Ceric Ammonium Nitrate (CAN)-TBHP | 2-Aminobenzophenones | Benzylamines | 2-Phenylquinazolines | organic-chemistry.org |

| Copper/Cerium Nitrate | (2-Aminophenyl)methanols | Aldehydes | 2-Substituted quinazolines | organic-chemistry.org |

| Iron | 2-Alkylamino N-H ketimines | - | Quinazolines | organic-chemistry.org |

| Palladium | 2-Aminobenzonitriles | Aldehydes, Arylboronic acids | Quinazolines | organic-chemistry.org |

| Iodine/O₂ | 2-Aminobenzophenones | N-Methylamines | Quinazolines | nih.gov |

| Copper | 2-Aminobenzamide | Methanol | Quinazolinones | researchgate.net |

Investigation of Intramolecular Proton Transfer Mechanisms in Related Structures

The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is of significant interest in photochemistry and is observed in molecules containing both a proton donor and a proton acceptor group in close proximity. nih.govrsc.org In structures related to this compound, such as 2-(2'-aminophenyl)benzothiazole (2-NH₂-pbt) and 2-(2'-acetamidophenyl)benzimidazole, the amine or amide N-H group can act as a proton donor, while a nearby nitrogen atom in a heterocyclic ring can act as a proton acceptor. nih.govacs.org

Upon photoexcitation, these molecules can undergo a rapid transfer of a proton from the donor to the acceptor, leading to the formation of a transient tautomeric species. This process is often accompanied by dual fluorescence emission—a "normal" emission from the initial excited state and a "tautomer" emission from the proton-transferred species. acs.org

Studies on 2-(2'-acetamidophenyl)benzimidazole have shown that the presence of the adjacent acetyl group increases the acidity of the amide proton, which facilitates a faster rate of proton transfer in the first excited singlet state (S₁). acs.org In 2-(2′-aminophenyl)benzothiazole derivatives, an intramolecular hydrogen bond exists between the amino group and the nitrogen atom of the heterocycle, which is a prerequisite for ESIPT. nih.gov The presence and position of substituents, such as an amino group on the benzoxazole (B165842) ring in 2-(2′-hydroxyphenyl)benzoxazole derivatives, can influence the intramolecular hydrogen bond strength in the excited state and thus affect the ESIPT process. rsc.org These findings suggest that the N-H protons of both the primary amine and the secondary amide in this compound could potentially participate in intramolecular hydrogen bonding and subsequent proton transfer events, depending on the molecular conformation and environment. nih.gov

Table 2: Intramolecular Proton Transfer (ESIPT) in Related Aminophenyl Structures

| Compound | Key Findings | Outcome | Reference |

|---|---|---|---|

| 2-(2'-Acetamidophenyl)benzimidazole | The acetyl group increases the acidity of the amide N-H proton. | Faster rate of proton transfer in the S₁ state; dual fluorescence observed. | acs.org |

| 2-(2'-Aminophenyl)benzothiazole (2-NH₂-pbt) | An intramolecular hydrogen bond exists between the N²' amine and the N³ of the benzothiazole. | This hydrogen bonding is a key feature for potential ESIPT processes. | nih.gov |

| 5-Amino- and 6-Amino-2-(2′-hydroxyphenyl)benzoxazole | The position of the amino group on the benzoxazole moiety changes the behavior of the intramolecular hydrogen bond in the S₁ state. | The ESIPT process is hindered to some extent compared to the unsubstituted parent compound. | rsc.org |

Electrophilic and Nucleophilic Reactivity Profiling

The reactivity of this compound is characterized by the presence of multiple nucleophilic and electrophilic centers, making it susceptible to attack by a variety of reagents. pressbooks.pubmsu.edu

Nucleophilic Centers: The primary sites of nucleophilicity are the nitrogen atoms. youtube.com

Primary Aromatic Amine (-NH₂): The lone pair of electrons on the nitrogen of the 2-amino group makes it a potent nucleophile. pressbooks.pub It can react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones (to form imines). Its reactivity is somewhat moderated because the lone pair can be delocalized into the aromatic ring. pressbooks.pub

Amide Nitrogen: The lone pair on the amide nitrogen is less nucleophilic than the primary amine due to delocalization into the adjacent carbonyl group via resonance. libretexts.org However, it can still participate in reactions under certain conditions, and its proton can be removed by a strong base to form a nucleophilic anion.

Aromatic Rings: The two phenyl rings are electron-rich and can act as nucleophiles in electrophilic aromatic substitution reactions. The aminophenyl ring is particularly activated towards substitution by the electron-donating amino group.

Electrophilic Centers: The primary site of electrophilicity is the carbonyl carbon. youtube.com

Amide Carbonyl Carbon: The carbon atom of the carbonyl group (C=O) is electron-deficient due to the high electronegativity of the oxygen atom. youtube.com This makes it an electrophilic center, susceptible to attack by nucleophiles. This can lead to hydrolysis of the amide bond under acidic or basic conditions or addition-elimination reactions with strong nucleophiles.

This dual reactivity allows this compound to be a versatile intermediate. For example, the nucleophilic amine can be functionalized first, followed by a cyclization reaction involving the amide group, or the amide could be hydrolyzed to reveal a carboxylic acid, enabling further transformations. nih.govnih.gov

Table 3: Reactivity Profile of this compound

| Site | Type | Potential Reactions | Description | Reference |

|---|---|---|---|---|

| 2-Amino Group Nitrogen | Nucleophilic | Alkylation, Acylation, Imine formation | The lone pair on the primary amine is available for reaction with various electrophiles. | pressbooks.pubmasterorganicchemistry.com |

| Amide Nitrogen | Nucleophilic (weak) | Deprotonation followed by alkylation | Resonance with the carbonyl group reduces nucleophilicity, but the N-H proton is acidic enough to be removed by a strong base. | libretexts.org |

| Phenyl Rings | Nucleophilic | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | The electron-rich π-systems can attack strong electrophiles. The aminophenyl ring is highly activated. | pressbooks.pub |

| Amide Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution (e.g., hydrolysis) | The polarized C=O bond makes the carbon atom susceptible to attack by nucleophiles. | youtube.commasterorganicchemistry.com |

Strategic Derivatization and Analog Development of 2 2 Aminophenyl N Benzylacetamide

Substituent Effects on Chemical Reactivity and Molecular Properties

Research on related N-(substituted phenyl)-2-chloroacetamides has demonstrated that substituents on the phenyl ring significantly impact the molecule's biological activity. nih.gov Although this study does not include the 2-amino group, the principles of quantitative structure-activity relationship (QSAR) analysis can be applied. For instance, electron-withdrawing groups like nitro (-NO2) or cyano (-CN) on the aminophenyl ring would decrease the nucleophilicity of the aniline (B41778) nitrogen, potentially affecting its reactivity in further chemical transformations. Conversely, electron-donating groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) would enhance the electron density of the ring and the amino group.

A comparative theoretical study on 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and its N-acetylated analog, N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide, revealed that substitution of the amino group alters the physical properties of the molecule. nih.gov The study showed that the nucleus-independent chemical shift (NICS) values of the amino-substituted phenyl ring are affected by the inductive and resonance effects of the substituent. nih.gov This suggests that modifying the amino group in 2-(2-aminophenyl)-N-benzylacetamide, for example by acylation, would similarly impact the aromaticity and electronic distribution of the phenyl ring.

The following table, based on data from analogous compounds, illustrates the potential impact of substituents on key molecular descriptors.

| Substituent (on Phenyl Ring) | Electronic Effect | Predicted Impact on Amino Group Nucleophilicity | Predicted Impact on Acidity of Amide N-H |

| -NO₂ | Electron-withdrawing | Decrease | Increase |

| -Cl | Electron-withdrawing (inductive) | Decrease | Increase |

| -CH₃ | Electron-donating (inductive/hyperconjugation) | Increase | Decrease |

| -OCH₃ | Electron-donating (resonance) | Increase | Decrease |

Interactive Data Table: Predicted Substituent Effects

Note: The data in this table is predictive and based on general chemical principles and findings from related studies. Specific experimental validation on this compound is required.

Functional Group Interconversions for Structural Diversification

The amine and amide groups in this compound are prime targets for functional group interconversions (FGIs), a powerful strategy for creating diverse libraries of analogs.

The primary amino group (-NH2) on the phenyl ring is a versatile handle for a wide range of chemical transformations. For example, it can be diazotized and subsequently converted to a variety of other functional groups, including hydroxyl (-OH), halogens (-F, -Cl, -Br, -I), and cyano (-CN) groups. Furthermore, the amino group can undergo acylation to form a range of amides, sulfonamides, or ureas, which can alter the molecule's hydrogen bonding capacity and lipophilicity. Studies on the synthesis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides have shown that the amino group can be introduced by the reduction of a nitro group, a common and efficient synthetic route. nih.gov

The secondary amide linkage (-NH-C=O) is also amenable to modification. While generally stable, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. More strategically, the amide can be reduced to a secondary amine using reagents like lithium aluminum hydride (LiAlH4), thus introducing greater conformational flexibility.

A study on the synthesis of organochalcogen compounds demonstrated that N-benzyl-2-chloroacetamide can react with sodium hydrogen selenide (B1212193) to form diorganyl selenide compounds. youtube.com This suggests that the acetamide (B32628) portion of our target molecule could be similarly modified to incorporate other elements.

| Original Functional Group | Reagents/Conditions for Interconversion | New Functional Group |

| Amino (-NH₂) | 1. NaNO₂, HCl; 2. H₂O, heat | Hydroxyl (-OH) |

| Amino (-NH₂) | Acyl chloride, base | Amide (-NHCOR) |

| Amino (-NH₂) | Sulfonyl chloride, base | Sulfonamide (-NHSO₂R) |

| Amide (-NH-C=O) | LiAlH₄ | Secondary Amine (-CH₂-NH) |

Interactive Data Table: Potential Functional Group Interconversions

Scaffold Derivatization and Hybrid Molecule Design

The core structure of this compound can serve as a scaffold for the construction of more complex hybrid molecules. This approach involves linking the core molecule to another pharmacophore or a functional moiety to create a bivalent or multifunctional agent with potentially novel or enhanced properties.

The design of such hybrids often involves identifying a suitable linker to connect the two molecular entities. The amino group of the 2-aminophenyl ring is an ideal attachment point for such a linker. For example, it can be acylated with a bifunctional linker containing a terminal carboxylic acid or another reactive group. This second reactive site can then be used to couple another molecule of interest.

While no specific hybrid molecules based on this compound have been reported, the principles of their design can be inferred from other studies. For instance, research into dual Bcr-Abl and histone deacetylase (HDAC) inhibitors has shown that combining two pharmacophores into a single molecule can lead to synergistic effects. rsc.org A hypothetical hybrid could involve linking this compound to a known HDAC inhibitor through a flexible linker attached to the amino group.

The synthesis of bicopper(II) complexes with ligands derived from N,N'-bis(substituted)oxamides demonstrates how the aminophenyl moiety can be incorporated into larger, metal-coordinating structures. nih.gov This suggests that this compound could be developed into a ligand for metal-based therapeutics or catalysts.

Influence of Positional Isomerism on Molecular Characteristics

The position of the amino group on the phenyl ring is a critical determinant of the molecule's three-dimensional structure and its intermolecular interaction capabilities. Comparing the ortho (2-amino), meta (3-amino), and para (4-amino) isomers of N-benzylphenylacetamide reveals significant differences in their expected properties.

A comparative study on ortho- and para-aminophenyl benzothiazoles using NMR spectroscopy and DFT calculations revealed that the ortho-substituted isomer is forced into a near-planar conformation due to the formation of an intramolecular hydrogen bond between the amino proton and the nitrogen of the thiazole (B1198619) ring. nih.govscilit.com This planarity was found to be a desirable feature for certain biological applications. nih.govscilit.com A similar intramolecular hydrogen bond can be expected between the ortho-amino group and the amide oxygen in this compound, which would restrict the rotation around the phenyl-C(O) bond and lead to a more planar and rigid structure compared to its meta and para isomers.

The synthesis of the related 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide has been reported, providing a synthetic route to a meta-substituted analog. scirp.org The characterization of this compound showed no intramolecular hydrogen bonding, highlighting the unique structural influence of the ortho-amino group. scirp.org

| Isomer | Expected Intramolecular H-bonding | Predicted Molecular Geometry |

| This compound (ortho) | Yes (between NH₂ and C=O) | More planar, rigid |

| 2-(3-Aminophenyl)-N-benzylacetamide (meta) | No | More flexible |

| 2-(4-Aminophenyl)-N-benzylacetamide (para) | No | More flexible |

Interactive Data Table: Comparison of Positional Isomers

Computational Chemistry and Theoretical Investigations of 2 2 Aminophenyl N Benzylacetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular-level attributes of organic compounds. These calculations provide a theoretical framework for interpreting experimental data and predicting molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure and properties of molecules, providing a detailed picture of bonding, reactivity, and spectroscopic behavior. Studies on analogous molecules, such as N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) and various acetanilide (B955) derivatives, demonstrate the utility of DFT in understanding complex organic structures. researchgate.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like 2-(2-Aminophenyl)-N-benzylacetamide, this also involves conformational analysis to identify the various low-energy structures (conformers) it can adopt.

Theoretical calculations on similar molecules, such as N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, reveal an angular conformation. nih.gov In this related structure, the acetamide portion is planar, and the phenyl rings are inclined relative to this plane. nih.gov For this compound, it is expected that the amide group will also adopt a planar or near-planar conformation due to the delocalization of the nitrogen lone pair into the carbonyl group. scielo.br

The rotational freedom around the various single bonds—specifically the N-benzyl bond, the C-C bond of the acetyl group, and the N-phenyl bond—gives rise to multiple conformers. DFT calculations on N-benzyl-N-(furan-2-ylmethyl) acetamide, for instance, identified nine stable conformations, highlighting the complexity of the potential energy surface. scielo.br A similar conformational landscape is anticipated for this compound.

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed structural description. Based on studies of acetanilide and its derivatives, the key bond lengths and angles for the acetamide core can be predicted with good accuracy. banglajol.info

Table 1: Predicted Bond Parameters for the Acetamide Core of this compound based on Acetanilide DFT Studies

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.36 Å |

| N-C (phenyl) Bond Length | ~1.42 Å |

| C-C (acetyl) Bond Length | ~1.51 Å |

| C-N-C Bond Angle | ~125° |

Note: These values are estimations based on computational studies of acetanilide and may vary in the actual molecule.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful experimental technique for identifying functional groups and probing molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm the structure and assign the observed vibrational modes. nih.gov

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the various functional groups. The analysis of acetanilide provides a good model for the amide and phenyl group vibrations. researchgate.networldscientific.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric & Asymmetric Stretching | 3350 - 3500 |

| N-H (amide) | Stretching | ~3300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (amide I) | Stretching | ~1670 |

| N-H (amide II) | Bending | ~1550 |

Note: These are approximate values based on DFT calculations of similar molecules. Experimental values may differ due to intermolecular interactions and solvent effects.

The correlation between the calculated and experimental spectra is often improved by applying a scaling factor to the computed frequencies to account for anharmonicity and other systematic errors in the calculations. nih.gov

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed over the benzyl (B1604629) and acetamide moieties. This is consistent with findings for N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, where the HOMO is spread over the entire molecule and the LUMO is concentrated on the aminophenyl ring. nih.gov

Table 3: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.0 eV | Electron-donating ability |

| LUMO Energy | -0.5 to -1.5 eV | Electron-accepting ability |

Note: These values are estimations based on DFT calculations of similar aromatic amides and can be influenced by substituents and solvent.

Atomic charge analysis provides a way to quantify the distribution of electronic charge among the atoms in a molecule. This information is useful for understanding electrostatic interactions, reactivity, and bonding. Two common methods for calculating atomic charges are Mulliken population analysis and Natural Population Analysis (NPA). wikipedia.orgresearchgate.net

While Mulliken charges are widely used, they are known to be sensitive to the choice of basis set. uni-muenchen.de NPA is generally considered to be more robust and provides a more chemically intuitive picture of charge distribution. researchgate.net

In this compound, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges, while the carbonyl carbon and the hydrogen atoms attached to nitrogen will have partial positive charges. The distribution of charges on the aromatic rings will be influenced by the electron-donating amino group and the electron-withdrawing acetylamino group.

Table 4: Predicted Atomic Charges for Key Atoms in this compound

| Atom | Expected Charge (Mulliken/NPA) |

|---|---|

| O (carbonyl) | Negative |

| N (amide) | Negative |

| N (amine) | Negative |

| C (carbonyl) | Positive |

| H (amide) | Positive |

Note: The exact values of the atomic charges will depend on the computational method and basis set used.

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and understanding bonding in terms of localized orbitals. youtube.com It provides insights into hyperconjugative interactions, which are stabilizing interactions that result from the overlap of a filled bonding or lone pair orbital with an adjacent empty anti-bonding orbital. researcher.life

In this compound, several important hyperconjugative interactions are expected. The most significant of these is the delocalization of the lone pair of the amide nitrogen into the anti-bonding π* orbital of the carbonyl group (n → π*). This interaction is responsible for the partial double bond character of the C-N amide bond and the planarity of the amide group. materialsciencejournal.org

Other significant interactions would include the delocalization of the amino group's lone pair into the π* orbitals of the phenyl ring, and interactions between the π orbitals of the aromatic rings and the adjacent σ* orbitals. The stabilization energies (E(2)) associated with these interactions can be calculated to quantify their importance. taylorandfrancis.com

Table 5: Key Predicted NBO Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Type of Interaction | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP(N_amide) | π*(C=O) | n → π* | > 40 |

| LP(N_amine) | π*(C=C)_phenyl | n → π* | 5 - 15 |

Note: LP denotes a lone pair. The E(2) values are estimations based on studies of similar molecules and represent the stabilization energy due to electron delocalization.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values.

For this compound, the MEP map would be characterized by:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most significant negative potential is expected to be concentrated around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and the presence of lone pairs of electrons. The nitrogen atom of the amide group and the nitrogen of the aminophenyl group would also exhibit negative potential.

Positive Regions (Blue): These regions indicate lower electron density or an excess of positive charge, making them prone to nucleophilic attack. The hydrogen atoms of the primary amine (-NH2) group and the hydrogen atom of the amide (-NH-) group are expected to be the most electropositive sites.

Neutral Regions (Green): The aromatic rings and the hydrocarbon portions of the molecule would generally display a neutral potential, intermediate between the positive and negative extremes.

This charge distribution map is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are critical for the molecule's biological activity and physical properties.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. chemrxiv.orgorientjchem.org

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive.

Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy (-ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness measures resistance to a change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

Local Descriptors pinpoint the most reactive sites within a molecule.

Fukui Functions (f(r)): These functions identify which atoms in a molecule are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). For this compound, the primary amine group would be a likely site for electrophilic attack, while the carbonyl carbon would be a target for nucleophilic attack.

Parr Functions: These are used to describe the local electrophilic and nucleophilic character of different sites in the molecule. researchgate.netfrontiersin.org

These descriptors collectively provide a detailed picture of the molecule's chemical reactivity, guiding the understanding of its interaction mechanisms. chemrxiv.org

Table 1: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Represents the molecule's ability to donate an electron. |

| Electron Affinity (A) | -ELUMO | Represents the molecule's ability to accept an electron. |

| Electronegativity (χ) | (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of the molecule. |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. mdpi.commdpi.com Molecules that possess both an electron-donating group and an electron-accepting group connected by a π-conjugated system can exhibit significant NLO properties.

This compound possesses structural features that suggest potential NLO activity:

The aminophenyl group can act as an electron donor.

The benzylacetamide moiety, including the phenyl ring and the carbonyl group, can function as an electron-accepting system.

The π-systems of the aromatic rings facilitate intramolecular charge transfer from the donor to the acceptor, a key requirement for NLO response.

Computational methods can predict NLO properties by calculating parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of a strong NLO response. Theoretical calculations on similar organic molecules, such as N-benzyl-2-methyl-4-nitroaniline (BNA), have been used to determine their quadratic NLO properties and refine measurement techniques. nih.gov Such studies would be essential to quantify the potential of this compound as an NLO material.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are essential in drug discovery for developing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For scaffolds related to this compound, which have shown potential anticonvulsant activity, QSAR models can predict the efficacy of new derivatives and guide their design. researchgate.net

Derivation and Selection of Molecular Descriptors

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu The selection of relevant descriptors is a critical step in building a predictive model. nih.gov For anticonvulsant agents with acetamide scaffolds, a wide range of descriptors are typically considered. researchgate.netnih.gov

Table 2: Categories and Examples of Molecular Descriptors in QSAR

| Descriptor Category | Description | Examples |

| Constitutional (0D/1D) | Based on the molecular formula and connectivity, independent of 3D conformation. | Molecular Weight, Atom Count, Bond Count, Number of H-bond donors/acceptors. |

| Topological (2D) | Describe the atomic connectivity in the molecule. | Wiener Index, Kier & Hall Connectivity Indices, Balaban J index. |

| Geometrical (3D) | Depend on the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume, Radius of Gyration. |

| Physicochemical | Represent properties like lipophilicity and electronic effects. | LogP (octanol-water partition coefficient), Molar Refractivity (MR), Polarizability. nih.gov |

| Quantum-Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Dipole Moment, Atomic Charges, Electronegativity. ucsb.edu |

The process involves calculating a large pool of descriptors and then using statistical methods to select a subset that has the strongest correlation with the biological activity, avoiding intercorrelation among the selected descriptors. nih.gov

Model Development and Validation (e.g., Multiple Linear Regression, Support Vector Regression, Genetic Function Algorithm)

Once relevant descriptors are selected, a mathematical model is developed to establish the QSAR. nih.gov Various statistical and machine learning techniques can be employed.

Multiple Linear Regression (MLR): MLR is one of the most common methods used to build a linear relationship between the dependent variable (biological activity) and the independent variables (molecular descriptors). researchgate.net The resulting equation provides a straightforward interpretation of the contribution of each descriptor to the activity.

Support Vector Regression (SVR): SVR is a machine learning technique based on statistical learning theory. It is particularly useful for handling non-linear relationships between descriptors and activity, often providing more robust models than MLR.

Genetic Function Algorithm (GFA): GFA is an evolutionary algorithm that can be used for variable selection and model building. It creates a population of models and uses genetic operators like crossover and mutation to evolve better-fitting models over generations.

Model Validation is a crucial final step to ensure the developed QSAR model is robust, predictive, and not a result of chance correlation. nih.govresearchgate.net Common validation techniques include:

Internal Validation: Techniques like Leave-One-Out Cross-Validation (q²) assess the model's internal consistency and predictive ability on the training set itself.

External Validation: The model's predictive power is tested on an external set of compounds (test set) that were not used during model development. The predictive r² (r²_pred) is a key metric here.

Y-Randomization: The biological activity data is randomly shuffled multiple times to build new QSAR models. A significant drop in the resulting model's performance confirms that the original model is not due to a chance correlation. researchgate.netnih.gov

Successful development and rigorous validation of QSAR models for acetamide-related scaffolds can significantly accelerate the discovery of novel and more potent anticonvulsant agents. researchgate.net

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies, is a cornerstone of modern computational drug discovery. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. For derivatives of acetamide, such as this compound, these predictive tools are invaluable for forecasting their behavior and guiding the synthesis of more effective and safer analogues.

In silico predictions of physicochemical and ADMET properties are routinely performed to assess the drug-likeness of novel compounds. For instance, studies on various aryl acetamide derivatives have utilized web-based tools like PreADMET to predict their oral bioavailability and other pharmacokinetic parameters. These predictions are based on the compound's structural features, which influence its absorption and distribution in the body. The goal is to identify candidates with favorable drug-like properties early in the discovery pipeline, thereby reducing the likelihood of late-stage failures.

QSAR models are built by correlating variations in the structural features of a series of compounds with their measured biological activity. For example, a QSAR study on a series of N-(2-Aminophenyl)-Benzamide derivatives, which share a similar structural core with this compound, was conducted to understand their inhibitory activity against specific enzymes. Although a specific QSAR model for this compound is not publicly available, the principles of these studies on related molecules demonstrate how structural modifications can be quantitatively linked to changes in efficacy. These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and further testing.

The following table illustrates the type of data typically generated in predictive ADMET studies for acetamide derivatives.

| Property | Predicted Value Range for Acetamide Derivatives | Significance in Drug Discovery |

| Human Intestinal Absorption (%) | > 80% | Indicates good potential for oral absorption. |

| Blood-Brain Barrier Penetration | Variable (Low to High) | Crucial for CNS-targeting drugs. |

| Plasma Protein Binding (%) | > 90% | Affects the free concentration of the drug. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |

| Ames Mutagenicity | Negative | Indicates a low likelihood of being carcinogenic. |

Molecular Modeling and Simulation Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interactions between a potential drug molecule (ligand) and its biological target, typically a protein or enzyme. For compounds like this compound, molecular docking can elucidate the structural basis of its potential therapeutic activity by identifying key binding interactions within the active site of a target protein.

A pertinent example can be found in the study of a structurally similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was investigated as a potential anticancer agent targeting the Vascular Endothelial Growth Factor Receptor (VEGFr). researchgate.net In this study, molecular docking was employed to predict the binding mode and affinity of the compound within the VEGFr active site. The results revealed that the ligand positioned itself in the center of the active site, forming crucial interactions with key amino acid residues. researchgate.net

The binding energy, a measure of the affinity between the ligand and the target, is a critical output of docking simulations. For N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a substantial binding energy of -6.24 kJ/mol was calculated, indicating a stable and favorable interaction with the VEGFr. researchgate.net Such findings are crucial for the rational design of more potent inhibitors. By visualizing the docked conformation, researchers can identify which parts of the molecule are essential for binding and which can be modified to enhance activity.

The following table summarizes the key findings from the molecular docking study of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide with the VEGFr.

| Parameter | Finding | Implication |

| Target Protein | VEGFr | A key receptor in angiogenesis, a target for cancer therapy. |

| Ligand | N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide | A structural analogue of the subject compound. |

| Binding Location | Center of the active site | Suggests a competitive mode of inhibition. |

| Binding Energy | -6.24 kJ/mol | Indicates a strong and stable binding interaction. researchgate.net |

| Key Interactions | Hydrogen bonds and hydrophobic interactions | Elucidates the specific forces driving ligand binding. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a ligand like this compound and its target protein behave in a solvated environment, offering insights that are not available from static docking studies.

For a ligand-protein complex, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. By simulating the complex over several nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy.

Coordination Chemistry and Advanced Ligand Design Utilizing 2 2 Aminophenyl N Benzylacetamide Scaffolds

Ligand Design Principles

The design of effective ligands is a foundational aspect of modern coordination and organometallic chemistry. It involves the strategic selection and arrangement of donor atoms, backbone structures, and peripheral substituents to achieve specific coordination properties and to impart desired functionalities to the resulting metal complexes.

Rational Design of Polydentate Ligands Incorporating the Core Structure

The 2-(2-Aminophenyl)-N-benzylacetamide molecule contains two key potential donor sites: the nitrogen atom of the primary aniline (B41778) group and the oxygen atom of the amide carbonyl group. This arrangement allows it to function as a bidentate ligand, capable of forming a stable six-membered chelate ring upon coordination to a metal center. This bidentate N,O-coordination is a well-established motif in coordination chemistry.

The rational design of more complex, polydentate ligands can be envisioned by modifying the core this compound structure. For instance, incorporating additional donor groups onto the phenyl ring or the benzyl (B1604629) substituent could increase the denticity of the ligand. This could transform the molecule into a tridentate or tetradentate ligand, enhancing the stability of the resulting metal complexes through the chelate effect. The synthesis of such multidentate ligands from related benzimidazole (B57391) precursors highlights the versatility of these scaffolds in creating complex coordination environments. google.com

Engineering of Specific Binding Sites and Electronic Complementarity

Effective ligand design goes beyond simply including donor atoms; it involves the precise engineering of binding sites to be sterically and electronically complementary to a target metal ion. In the this compound scaffold, the aniline nitrogen acts as a soft donor, while the amide oxygen is a hard donor. This hard-soft donor combination makes the ligand potentially versatile for coordinating with a range of transition metals that have intermediate hard/soft characteristics.

The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the aromatic rings. For example, adding electron-donating groups would increase the electron density on the donor atoms, potentially strengthening the ligand-metal bonds. Conversely, electron-withdrawing groups could modulate the redox properties of the metal center. The benzyl group, while not directly participating in coordination in its simplest form, provides steric bulk that can influence the geometry around the metal center and control access of substrates to the metal in catalytic applications.

Metal Complex Synthesis and Characterization

The synthesis and characterization of metal complexes are crucial steps to validate ligand design principles and to understand the properties of the new coordination compounds.

Complexation Studies with Transition Metals (e.g., Palladium(II) Complexes)

The N-(2-aminophenyl)acetamide core, which is structurally analogous to the ligand of interest, has been successfully used as a bidentate directing group in palladium(II)-catalyzed C-H bond activation reactions. nih.gov In these reactions, the substrate pre-coordinates to the palladium(II) center through the aniline nitrogen and the amide oxygen, positioning the metal catalyst in close proximity to a specific C-H bond for activation. nih.govresearchgate.net This demonstrates the capacity of the N,O-donor set in this scaffold to form stable complexes with palladium(II).

Based on this precedent, complexation of this compound with palladium(II) salts, such as palladium(II) acetate (B1210297) or palladium(II) chloride, would be expected to yield square planar Pd(II) complexes. researchgate.netscience.gov In such a complex, the ligand would likely coordinate in a bidentate fashion, occupying two of the four coordination sites of the palladium center. The remaining sites could be occupied by anionic ligands like chloride or acetate, or by solvent molecules.

| Metal Ion | Potential Coordination Mode | Expected Geometry | Relevant Precedent |

| Palladium(II) | Bidentate (N,O) | Square Planar | N-(2-aminophenyl)acetamide as a directing group in Pd-catalyzed reactions. nih.gov |

| Copper(II) | Bidentate (N,O) or Bridging | Square Planar / Octahedral | Formation of Cu(II) complexes with various acetamide-type ligands. |

| Nickel(II) | Bidentate (N,O) | Square Planar / Octahedral | Synthesis of square planar Ni(II) complexes with related Schiff base ligands. |

Advanced Spectroscopic and Analytical Characterization of Metal Complexes

Once a metal complex is synthesized, its structure and bonding must be confirmed through various analytical techniques. For a complex of this compound, the following methods would be employed:

Infrared (IR) Spectroscopy: Coordination of the amide oxygen to the metal center typically results in a decrease in the frequency of the C=O stretching vibration (ν(C=O)) compared to the free ligand. Similarly, changes in the N-H stretching vibrations of the aniline group would indicate its involvement in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes (e.g., many Pd(II) and Zn(II) complexes). Upon coordination, the chemical shifts of protons and carbons near the donor atoms will be altered. For instance, the resonance of the NH₂ protons would be expected to shift significantly. nih.gov

UV-Visible Spectroscopy: The formation of a metal complex often gives rise to new electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions, which can be observed in the UV-Vis spectrum. researchgate.net

Mass Spectrometry: This technique is used to determine the molecular weight of the complex, confirming its composition.

| Spectroscopic Technique | Key Observables for Complexation |

| FT-IR | Shift in ν(C=O) and ν(N-H) bands upon coordination. |

| ¹H NMR | Downfield or upfield shifts of protons adjacent to N and O donor atoms. |

| ¹³C NMR | Shift in the resonance of the carbonyl carbon and aromatic carbons attached to the amine. |

| UV-Vis | Appearance of new charge-transfer or d-d transition bands. |

| Mass Spectrometry | Observation of the molecular ion peak corresponding to the complex. |

X-ray Crystallography for Precise Structural Elucidation of Coordination Compounds

For a palladium(II) complex of this compound, an X-ray crystal structure would be expected to confirm the bidentate N,O-coordination. researchgate.netvensel.org It would reveal the planarity of the coordination sphere and the bite angle of the ligand, which is the angle formed by the donor atoms and the metal center (N-Pd-O). The crystal packing could also show intermolecular interactions, such as hydrogen bonding involving the non-coordinated N-H of the amide and the primary amine, which can assemble the complex into a supramolecular architecture. researchgate.netnih.govresearchgate.net

| Crystallographic Parameter | Significance | Example from Related Structures |

| Coordination Geometry | Defines the arrangement of ligands around the metal. | Square planar geometry is common for Pd(II) complexes. researchgate.net |

| Bond Lengths (M-N, M-O) | Indicates the strength of the coordination bonds. | Pd-N and Pd-O bond lengths typically fall in the range of 2.0-2.2 Å. |

| Bite Angle (N-M-O) | Characterizes the chelate ring strain. | For a six-membered chelate ring, angles are typically around 90°. |

| Intermolecular Interactions | Reveals how molecules are arranged in the solid state. | Hydrogen bonding is often observed in complexes with amide and amine groups. researchgate.netnih.gov |

Investigation of Coordination Modes and Geometries

The coordination behavior of this compound is predicated on the presence of multiple potential donor sites: the nitrogen atom of the aniline group, and the nitrogen and oxygen atoms of the amide group. This arrangement allows for the possibility of acting as a bidentate or even a tridentate ligand.

Analysis of Chelation Effects and Metallocycle Formation

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a highly probable coordination mode for this compound. The formation of a five- or six-membered ring is thermodynamically favored, leading to enhanced stability of the resulting complex, an observation known as the chelate effect.

The most likely chelation would involve the aniline nitrogen and the amide oxygen, which would form a stable six-membered metallocycle. This bidentate N,O-coordination is a common motif in ligands containing both amine and amide functionalities. Alternatively, if the amide nitrogen participates in coordination, a less common four-membered ring could be formed, or it could bridge between two metal centers.

In a study of a related compound, N-(2-aminophenyl)-d-glycero-d-gulo-heptonamide, with mercury(II) ions, initial coordination was observed, although the complex was unstable and rearranged to a benzimidazole derivative. dp.tech This suggests that while initial chelation involving the aminophenyl moiety is feasible, the specific metal ion and reaction conditions play a crucial role in the stability and ultimate structure of the complex.